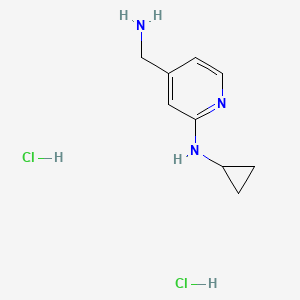

4-(Aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are often used in the synthesis of various pharmaceuticals and complex organic molecules . The cyclopropyl group and pyridin-2-amine in the compound suggest that it might be used in the synthesis of more complex molecules or possibly as an intermediate in pharmaceutical synthesis .

Chemical Reactions Analysis

Aminomethyl compounds can participate in a variety of chemical reactions, including those involving their amino groups and any other functional groups present in the molecule . The specific reactions that “4-(Aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride” might undergo would depend on its exact structure and the conditions under which it’s used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact molecular structure . These could include properties such as solubility, melting point, boiling point, and reactivity.Scientific Research Applications

Crystallographic Studies

Crystallographic and molecular-orbital studies have been conducted on antifolate drugs, where amino substituents, akin to the one in 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine; dihydrochloride, replace the pteridine carbonyl oxygen atom of folates. These studies, such as those on cycloguanil hydrochloride, reveal the importance of amino group flexibility in facilitating enzyme binding, with both in-plane and out-of-plane deformation observed. This research contributes to understanding the structural dynamics crucial for the effectiveness of antifolate drugs (Hunt et al., 1980).

Organic Synthesis and Catalysis

Research has highlighted the utility of cyclopropylboronic acid in organic synthesis, particularly in the N-cyclopropylation of anilines and amines, facilitated by copper catalysis. This process yields N-cyclopropyl derivatives efficiently, showcasing the relevance of such chemical transformations in developing novel compounds and materials. This method, demonstrating good to excellent yields, underscores the significance of 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine; dihydrochloride derivatives in organic synthesis and catalysis (Bénard, Neuville, & Zhu, 2010).

Electrochemical Reduction

The electroreduction of 3-cyanopyridine to 3-aminomethylpyridine dihydrochloride, using deposited palladium black over graphite, exemplifies an effective method for preparing primary amines. This technique, relevant to the synthesis of 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine; dihydrochloride, offers a straightforward approach to generating key intermediates for pharmaceuticals and insecticides, highlighting the chemical's versatility in electrochemical applications (Krishnan, Raghupathy, & Udupa, 1978).

Peptide Synthesis

The N-dicyclopropylmethyl (Dcpm) residue, which can be introduced into amino acids through reactions involving dicyclopropylmethanimine hydrochloride, showcases the utility of 4-(Aminomethyl)-N-cyclopropylpyridin-2-amine; dihydrochloride in peptide synthesis. This residue serves as an amide bond protectant, demonstrating the compound's role in enhancing peptide synthesis efficiency and mitigating aggregation effects, thereby facilitating the synthesis of complex peptides and proteins (Carpino et al., 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(aminomethyl)-N-cyclopropylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-6-7-3-4-11-9(5-7)12-8-1-2-8;;/h3-5,8H,1-2,6,10H2,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGKCGMDVSNTHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=CC(=C2)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide](/img/structure/B2726558.png)

![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)

![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2726563.png)

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2726567.png)

![2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride](/img/structure/B2726568.png)

![5-Cyclopropyl-3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2726575.png)

![2-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2726576.png)

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2726577.png)